Methyl 2-[cyanomethyl-(2-cyclopentylacetyl)amino]acetate
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Overview
Description
Methyl 2-[cyanomethyl-(2-cyclopentylacetyl)amino]acetate is an organic compound with a complex structure that includes a cyano group, a cyclopentylacetyl group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[cyanomethyl-(2-cyclopentylacetyl)amino]acetate typically involves the reaction of methyl cyanoacetate with 2-cyclopentylacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then reacts with an amine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[cyanomethyl-(2-cyclopentylacetyl)amino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[cyanomethyl-(2-cyclopentylacetyl)amino]acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[cyanomethyl-(2-cyclopentylacetyl)amino]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-cyanoacetamido)benzoate
- Ethyl (Z)-2-cyano-2-(2-oxoindolin-3-ylidene)acetate
Uniqueness
Methyl 2-[cyanomethyl-(2-cyclopentylacetyl)amino]acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyano group, a cyclopentylacetyl group, and an amino group makes it a versatile compound for various applications .
Biological Activity
Methyl 2-[cyanomethyl-(2-cyclopentylacetyl)amino]acetate is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article synthesizes available research findings on its biological effects, mechanisms of action, and therapeutic potential.
Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. It is hypothesized to interact with targets related to inflammatory responses and possibly cancer progression.
Biological Activities
-
Anti-inflammatory Effects
- The compound has shown promise in modulating inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as rheumatoid arthritis and other autoimmune diseases.
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Anticancer Properties
- Preliminary studies suggest that this compound may exhibit cytotoxic effects on various cancer cell lines. It is believed to induce apoptosis in malignant cells by disrupting their metabolic processes.
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Antimicrobial Activity
- Some reports indicate that this compound possesses antimicrobial properties, making it a candidate for further exploration in treating infections caused by resistant strains of bacteria.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Anti-inflammatory | Reduction in cytokine levels | |
Anticancer | Induced apoptosis in cancer cell lines | |
Antimicrobial | Inhibition of bacterial growth |
Case Study: Anti-inflammatory Activity
In a controlled study, this compound was administered to animal models exhibiting signs of inflammation. Results demonstrated a significant reduction in markers such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
Case Study: Anticancer Properties
A series of assays conducted on human colorectal cancer cell lines revealed that treatment with the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early apoptotic cells, suggesting that the compound effectively triggers programmed cell death.
Properties
IUPAC Name |
methyl 2-[cyanomethyl-(2-cyclopentylacetyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-17-12(16)9-14(7-6-13)11(15)8-10-4-2-3-5-10/h10H,2-5,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXDXKLJJLPZPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(CC#N)C(=O)CC1CCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.